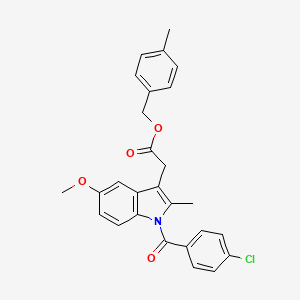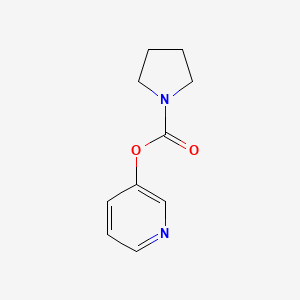![molecular formula C6H5BrO3 B14504691 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 63751-92-8](/img/structure/B14504691.png)
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-methyl-3-oxabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a methyl group, and an oxabicyclohexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The intermediate product is then treated with acetyl chloride to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Aplicaciones Científicas De Investigación
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Materials Science: It is utilized in the creation of novel materials with unique properties, such as high-performance polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, ultimately resulting in the desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclopropanedicarboxylic Anhydride: Similar in structure but lacks the bromine atom and methyl group.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with different ring sizes and functional groups.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a different ring system and functional groups.
Uniqueness
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of a bromine atom, a methyl group, and an oxabicyclohexane ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
63751-92-8 |
|---|---|
Fórmula molecular |
C6H5BrO3 |
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
1-bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H5BrO3/c1-5-2-6(5,7)4(9)10-3(5)8/h2H2,1H3 |
Clave InChI |
XDIGEUUZNLOGNB-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1(C(=O)OC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)


